Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

Description

BenchChem offers high-quality Tert-butyl 3-oxo-4-isoxazolidinylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-oxo-4-isoxazolidinylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

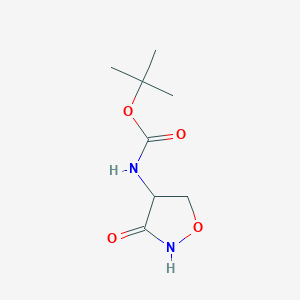

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxo-1,2-oxazolidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNOMGVHZFZWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Isoxazolidine Chemistry

The isoxazolidine (B1194047) ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in organic chemistry. These structures are recognized for their inherent chemical reactivity and the stereochemical control they can impart in synthetic transformations. Tert-butyl 3-oxo-4-isoxazolidinylcarbamate is a functionalized derivative within this class, characterized by a ketone group at the 3-position and a tert-butyl carbamate (B1207046) (Boc) protecting group at the 4-position. The presence of the ketone and the carbamate group on the isoxazolidine ring provides multiple sites for chemical modification, making it a versatile platform for synthetic chemists.

The tert-butyl carbamate not only serves as a protecting group for the amine functionality but also influences the solubility and stability of the molecule during synthetic manipulations. The isoxazolidine ring itself can act as a precursor to other heterocyclic systems or can be ring-opened to afford linear structures with defined stereochemistry.

Significance As a Synthetic Precursor in Organic Synthesis

The primary significance of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate lies in its utility as a synthetic precursor. Its structural and electronic properties allow for a variety of chemical transformations, making it a valuable tool in the synthesis of diverse and complex target molecules.

One of the key applications of this compound is in the synthesis of other isoxazolidine (B1194047) derivatives through reactions that target the ketone or the carbamate (B1207046) group. Furthermore, the isoxazolidine ring can be cleaved to generate highly functionalized acyclic compounds. A particularly notable application is in the synthesis of β-amino acids, which are crucial components of numerous natural products and pharmaceutical agents. researchgate.netnih.gov The isoxazolidine serves as a chiral template, allowing for the stereoselective introduction of substituents, which after ring cleavage, lead to the formation of enantiomerically enriched β-amino acids. nih.gov

The reactivity of the ketone group at the 3-position allows for diastereoselective reduction reactions. The use of reducing agents like sodium borohydride (B1222165) can yield the corresponding 3-hydroxyisoxazolidine derivatives. mdpi.com The stereochemical outcome of such reductions is of significant interest as it sets a new stereocenter in the molecule, which can be carried through to the final product.

Below is a data table summarizing some of the key chemical properties of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate:

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | |

| 1H NMR (400 MHz, CDCl3) | δ 1.44 (s, 9H, t-Bu), 3.80–4.10 (m, 4H, isoxazolidine), 5.20 (s, 1H, NH) | |

| IR Spectroscopy (cm-1) | ~1700 (C=O stretch), ~3300 (N-H stretch) | |

| Melting Point | 112–114°C |

Overview of Academic Research Trajectories

Foundational Synthetic Approaches

The synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate is primarily centered around two key strategic disconnections: the formation of the isoxazolidin-3-one (B181425) ring and the installation of the N-Boc protecting group at the C4 position. These transformations can be approached through several distinct pathways, each with its own set of advantages and challenges.

Cyclization Strategies for the Isoxazolidine (B1194047) Core

The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile synthetic intermediate. Its synthesis can be achieved through various cyclization reactions, with 1,3-dipolar cycloadditions being a particularly prominent and widely studied method. google.comacs.orgnih.gov

A cornerstone in the synthesis of isoxazolidines is the [3+2] cycloaddition reaction between a nitrone and an alkene. google.comacs.org This pericyclic reaction allows for the stereospecific construction of the isoxazolidine ring in a single step. The regioselectivity of the cycloaddition is a critical aspect and is largely governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the nitrone, or vice versa, dictates the orientation of the dipole and dipolarophile, leading to the preferential formation of either the 4- or 5-substituted isoxazolidine. google.com For instance, the reaction of nitrones with electron-rich alkenes typically yields 5-substituted isoxazolidines, while reactions with electron-poor alkenes favor the formation of 4-substituted products. google.com

In the context of synthesizing the precursor to tert-butyl 3-oxo-4-isoxazolidinylcarbamate, a hypothetical cycloaddition could involve a nitrone and a suitable alkene dipolarophile that would lead to an isoxazolidine with the desired substitution pattern for subsequent conversion to the 3-oxo-4-carbamate derivative. The reaction of nitrones with α,β-unsaturated carbonyl compounds, for example, can provide access to 4-functionalized isoxazolidines. acs.org

An alternative, though less common, approach to the isoxazolidine core is through palladium-catalyzed carboetherification reactions of N-alkenylhydroxylamines. researchcommons.org

A direct route to the 4-amino-3-isoxazolidone core has been outlined in the patent literature, starting from α-amino-β-chloropropionic acid. google.com This multi-step process involves the formation of an N-carboanhydride, followed by reaction with hydroxylamine (B1172632) to yield α-amino-β-chloropropionohydroxamic acid, which is then cyclized using a basic agent to furnish the desired 4-amino-3-isoxazolidone. google.com

Table 1: Key Cyclization Strategies for Isoxazolidine Core Synthesis

| Strategy | Key Reactants | Product Type | Key Considerations |

| Nitrone-Alkene [3+2] Cycloaddition | Nitrone, Alkene | Isoxazolidine | Regioselectivity, Stereospecificity |

| Pd-Catalyzed Carboetherification | N-alkenylhydroxylamine, Aryl bromide | Substituted Isoxazolidine | Catalyst system, Substrate scope |

| Multi-step Synthesis from Amino Acid | α-amino-β-chloropropionic acid, Phosgene, Hydroxylamine | 4-amino-3-isoxazolidone | Multi-step, Handling of hazardous reagents |

Carbamate (B1207046) Protection Strategies

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step to protect the amino functionality at the C4 position, enabling further synthetic manipulations. The Boc group is widely used due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions. mdpi.com

The most common method for the introduction of a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758), tetrahydrofuran (B95107), or a biphasic system. organic-chemistry.orgepa.gov

For the synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate, the precursor, 4-amino-3-isoxazolidone, would be reacted with Boc₂O. The reaction conditions, including the choice of base and solvent, would need to be optimized to ensure efficient carbamation without promoting side reactions, such as the hydrolysis of the lactam ring.

An alternative and powerful method for forming C-N bonds is the Mitsunobu reaction. ajchem-a.commdpi.com While classically used for the esterification of alcohols, it can be adapted for the installation of a carbamate group. In a Mitsunobu-like approach, a 4-hydroxy-3-oxoisoxazolidine precursor could be reacted with a carbamate nucleophile, such as tert-butyl carbamate, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction typically proceeds with inversion of stereochemistry at the alcohol center. mdpi.com The success of this approach would depend on the availability of the 4-hydroxy-3-oxoisoxazolidine intermediate.

Table 2: Methods for tert-Butyl Carbamate Introduction

| Method | Key Reagents | Substrate | Key Features |

| Nucleophilic Substitution | Di-tert-butyl dicarbonate (Boc₂O), Base | Amine | High yielding, Commonplace |

| Mitsunobu-like Reaction | tert-Butyl carbamate, Phosphine, Azodicarboxylate | Alcohol | Inversion of stereochemistry, Mild conditions |

Reaction Optimization and Mechanistic Studies in Synthesis

The successful synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate relies not only on the selection of appropriate foundational strategies but also on the careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

Solvent Effects in Cyclization and Protection Reactions

The choice of solvent can have a profound impact on the yield, selectivity, and rate of both the cyclization and carbamation steps.

In nitrone-alkene cycloaddition reactions, solvent polarity can influence the stability of the transition state and thus affect the reaction rate and stereoselectivity. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene (B28343) are commonly employed. In some cases, the use of more polar solvents like dimethylformamide (DMF) can preserve high enantioselectivity, although it may lead to a reduction in yield. For certain intramolecular cycloadditions, dichloromethane has been identified as the optimal solvent.

The solvent also plays a critical role in the Boc-protection of amines. While aprotic solvents like DCM and THF are frequently used, studies have shown that for the O-Boc protection of phenols, water can be a highly effective solvent, leading to excellent yields in a short time. The choice of solvent can also influence the formation of byproducts. For instance, in the reaction of amines with Boc₂O, the polarity of the solvent can affect the propensity for isocyanate formation.

Table 3: Solvent Effects on Key Synthetic Steps

| Reaction Step | Solvent | Observation |

| Nitrone-Alkene Cycloaddition | Dichloromethane | Often optimal for intramolecular cycloadditions. |

| Nitrone-Alkene Cycloaddition | Toluene, THF | Can lead to decreased efficiency compared to more polar solvents. |

| Nitrone-Alkene Cycloaddition | Dimethylformamide (DMF) | May preserve enantioselectivity but can lower the yield. |

| Boc Protection (of phenols) | Water | Can provide excellent yields under catalyst-free conditions. |

| Boc Protection (of amines) | Dichloromethane, THF | Commonly used aprotic solvents. organic-chemistry.orgepa.gov |

Temperature Control and Kinetic Considerations in Isoxazolidine Formation

Temperature is a critical parameter in the synthesis of the isoxazolidine core, directly influencing reaction kinetics, product yield, and the formation of byproducts. The formation of the isoxazolidine ring, often achieved through [3+2] cycloaddition reactions, is highly sensitive to thermal conditions.

For industrial-scale synthesis, balancing reaction rate and managing exothermicity is crucial. A temperature range of 10–15°C for the cyclization step in a solvent like tetrahydrofuran (THF) has been identified as an effective compromise. Conversely, higher temperatures can lead to decomposition of both reactants and products, significantly reducing yields. nih.gov Computational studies have also been employed to investigate the influence of temperature on activation enthalpies in isoxazolidine formation, providing a theoretical basis for experimental temperature optimization. researchgate.net

Table 1: Effect of Temperature on Isoxazolidine Synthesis Outcomes

| Temperature | Observation | Implication | Source |

|---|---|---|---|

| -10 °C | Optimal ratio of product to by-product for a related azetidinone synthesis. | Minimizes side reactions and maximizes purity. | nih.gov |

| 0 °C | Optimal yield for specific Grignard additions to isoxazolidines. | Balances reactivity and stability for certain reagents. | nih.gov |

| 10–15 °C | Balances reaction rate and exothermicity in industrial batch reactors. | Suitable for scalable and safe production. |

Catalyst Selection and Role in Reaction Efficiency

The choice of catalyst is fundamental to the efficiency and selectivity of isoxazolidine synthesis. A wide array of catalysts can be employed, each with specific roles in the reaction mechanism, from facilitating the core cyclization to enabling the introduction of the carbamate group.

In the formation of the isoxazolidine ring itself, various catalytic systems have been developed. These include:

Lewis Acids: Cerium(III) triflate (Ce(OTf)₃) and magnesium chloride (MgCl₂) have been used to control the regioselectivity of cascade annulations of allenes with hydroxylamines. organic-chemistry.org

Palladium Complexes: A catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and S-Phos is effective for Pd-catalyzed alkene carboamination, which can generate isoxazolidine heterocycles. organic-chemistry.org

Organocatalysts: Simple bases like potassium acetate (KOAc) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze one-pot, three-component cycloaddition reactions to yield highly functionalized isoxazolidines under mild conditions. organic-chemistry.org Chiral Ti(IV) catalysts have been used for asymmetric 1,3-dipolar cycloadditions to produce enantiomerically enriched isoxazolidines. organic-chemistry.org

Hypervalent Iodine: Catalytic amounts of hypervalent iodine(III) species, generated in situ, can efficiently mediate intramolecular oxidative cycloaddition of aldoximes to form fused isoxazole (B147169) derivatives. nih.gov

For the introduction of the tert-butyl carbamate (Boc) group, a common method involves the reaction of the isoxazolidine amine with di-tert-butyl dicarbonate (Boc₂O). This transformation is frequently catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which enhances the nucleophilicity of the amine and facilitates the protection reaction, leading to yields of around 68% after purification. In some synthetic routes, basic catalysts like ethanolic potassium hydroxide (KOH) are used to induce the initial cyclization step.

Table 2: Catalysts in Isoxazolidine and Carbamate Synthesis

| Catalyst | Role | Reaction Step | Source |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst | Carbamate protection with Boc₂O | |

| Ethanolic Potassium Hydroxide (KOH) | Base catalyst | Deprotonation and cyclization | |

| Palladium(II) Acetate (Pd(OAc)₂) / S-Phos | Transition metal catalyst | Alkene carboamination | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Lewis acid | Control of regioselectivity | organic-chemistry.org |

Scalable Synthesis and Process Chemistry Considerations

Transitioning the synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate from the laboratory bench to an industrial scale requires a focus on cost-efficiency, safety, scalability, and purity.

Industrial-Scale Production Methodologies

For large-scale manufacturing, batch reactor processes are often optimized for safety and efficiency. A typical industrial protocol might involve conducting the cyclization reaction in a solvent like THF at a controlled temperature of 10–15°C to manage the reaction's exothermicity. The subsequent carbamate formation step, using Boc₂O, is performed with incremental addition of the reagent to prevent localized overheating and ensure uniform reaction conditions.

Continuous flow reactors represent an alternative and often more efficient approach for large-scale synthesis. They offer superior mixing and heat dissipation compared to batch reactors, which can lead to higher throughput and better process control. The goal of any industrial method is to achieve a robust and reproducible process that minimizes the need for complex purification of intermediates and delivers the final product in high yield and purity. researchgate.net For instance, a large-scale process for a related azepanone intermediate was successfully developed to produce over 33 kg of the final product without requiring purification of any intermediates. researchgate.net

Purification Techniques and Strategies

Achieving high purity is essential, particularly for pharmaceutical intermediates. Several techniques are employed to isolate and purify tert-butyl 3-oxo-4-isoxazolidinylcarbamate.

Column Chromatography: This is a standard laboratory-scale technique. Silica gel is used as the stationary phase with a gradient elution system, typically a mixture of hexane (B92381) and ethyl acetate, to separate the product from unreacted starting materials and byproducts.

Recrystallization: To further enhance purity, especially for crystalline products, recrystallization is a common strategy. Suitable solvent systems include ethanol/water mixtures (e.g., 70:30) or dichloromethane-hexane mixtures, which can yield purities greater than 98%.

Slurry Washing: A crude product can be purified by stirring it as a slurry in a specific solvent mixture, such as hexane/dichloromethane. This process dissolves impurities while the desired product remains solid, which is then collected by filtration. orgsyn.org

Simulated Moving Bed (SMB) Chromatography: For high-throughput purification in an industrial setting, SMB chromatography is a powerful technique. It allows for continuous separation and is highly effective in removing impurities.

The final purity of the compound is typically verified using analytical methods such as High-Performance Liquid Chromatography (HPLC), which should indicate a purity of >95%, along with ¹H NMR and Mass Spectrometry (MS) to confirm the structure and detect any residual solvents or byproducts.

Synthetic Challenges and Mitigation Strategies

A key challenge in the synthesis and handling of tert-butyl 3-oxo-4-isoxazolidinylcarbamate is the chemical stability of its functional groups, particularly the carbamate moiety.

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used amine protecting group due to its stability under many conditions; however, it is inherently susceptible to cleavage under acidic conditions. rsc.org This hydrolysis reaction removes the protecting group, yielding the free amine, which can be an undesirable side reaction during synthesis, purification, or storage.

The lability of the Boc group is well-documented, with typical deprotection protocols using strong acids like hydrochloric acid or trifluoroacetic acid. rsc.org Even milder conditions, such as exposure to hot water, have been shown to facilitate the hydrolysis of N-Boc groups on aryl amines. rsc.org The electronic nature of substituents on an aromatic ring can influence the rate of this hydrolysis. rsc.org

To mitigate unwanted hydrolysis, several strategies can be employed:

pH Control: Maintaining neutral or basic conditions during workup and purification steps is crucial to prevent premature deprotection.

Storage Conditions: To ensure long-term stability, the compound should be stored under anhydrous conditions. Storage under an inert atmosphere, such as nitrogen, at low temperatures (e.g., -20°C) has been shown to reduce degradation to less than 2% over a six-month period.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the susceptibility of the carbamate group to hydrolysis by assessing bond dissociation energies, providing guidance for developing more stable structural analogues.

Fundamental Reaction Types

The reactivity of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate is primarily dictated by the isoxazolidinone ring, which can undergo a range of transformations including oxidative and reductive processes, as well as nucleophilic substitutions. These reactions allow for the controlled modification of the heterocyclic scaffold, paving the way for the synthesis of more complex molecular architectures.

Oxidative Transformations

The isoxazolidine ring, particularly when activated by the adjacent carbonyl group, is susceptible to oxidative cleavage. While specific studies on Tert-butyl 3-oxo-4-isoxazolidinylcarbamate are not extensively documented in publicly available literature, the oxidative behavior of related N-Boc protected cyclic carbamates and isoxazolidines provides significant insights. For instance, oxidizing agents like Oxone® (potassium peroxymonosulfate) have been shown to cleave the carbon-carbon double bond in cyclic ene-carbamates, leading to the formation of N-formyl-ω-amino acids. arkat-usa.org

In a more analogous system, the direct oxidation of isoxazolidines to 3-isoxazolidinones has been achieved with high regioselectivity using ruthenium tetroxide (RuO₄). ru.nl This suggests that the 3-oxo functionality in the title compound is a stable oxidation state for that position. Further oxidation would likely target other positions on the ring or the carbamate side chain, potentially leading to ring-opening products. The specific outcomes of such reactions would be highly dependent on the chosen oxidant and reaction conditions.

| Oxidizing Agent | Potential Transformation | Product Class |

| Ruthenium Tetroxide (RuO₄) | Oxidation of the isoxazolidine ring | Ring-opened dicarboxylic acid derivatives |

| Ozone (O₃) | Ozonolysis of the isoxazolidine ring | Aldehyde or carboxylic acid functionalities |

| Peroxy Acids (e.g., m-CPBA) | Baeyer-Villiger type oxidation | Ring-expanded structures |

Note: The transformations listed in the table are predicted based on the reactivity of analogous structures and require experimental verification for Tert-butyl 3-oxo-4-isoxazolidinylcarbamate.

Reductive Transformations

The carbonyl group and the N-O bond within the isoxazolidinone ring are primary targets for reduction. Reductive cleavage of the relatively weak N-O bond is a common transformation for isoxazolidines, typically leading to the formation of 1,3-aminoalcohols. This reaction is often accomplished through catalytic hydrogenation over palladium on carbon (Pd/C) or with reducing agents like zinc in acetic acid.

The 3-oxo group can also be selectively reduced to a hydroxyl group using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can allow for selective reduction of the ketone or cleavage of the N-O bond. For instance, milder reducing agents might favor the reduction of the ketone, preserving the heterocyclic ring.

| Reducing Agent | Target Functionality | Potential Product |

| Sodium Borohydride (NaBH₄) | 3-oxo group | Tert-butyl 3-hydroxy-4-isoxazolidinylcarbamate |

| Palladium on Carbon (Pd/C), H₂ | N-O bond | Boc-protected 1,3-aminoalcohol derivative |

| Zinc (Zn), Acetic Acid | N-O bond | Boc-protected 1,3-aminoalcohol derivative |

Note: The products are predicted based on the known reactivity of isoxazolidinones and require experimental confirmation for the title compound.

Nucleophilic Substitution Reactions Targeting the Isoxazolidine Ring

The isoxazolidinone ring can be susceptible to nucleophilic attack, particularly at the C4 position bearing the carbamate group. While the carbamate itself is not an ideal leaving group, its departure can be facilitated under certain conditions, or the ring can be opened by a nucleophile.

Ring-opening reactions initiated by nucleophilic attack are a plausible pathway. Strong nucleophiles could potentially attack the carbonyl carbon at the 3-position, leading to tetrahedral intermediates that could subsequently fragment. Alternatively, nucleophilic attack at C5 could displace the oxygen atom, leading to a ring-opened product. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.

Advanced Reaction Mechanisms and Intermediates

A deeper understanding of the chemical behavior of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate involves the examination of its reaction mechanisms and the nature of the intermediates formed during its transformations.

Mechanistic Investigations of Derivatization Pathways

The derivatization of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate often involves multi-step sequences where the isoxazolidinone ring acts as a latent functional group. For instance, in reductive cleavage pathways, the reaction likely proceeds through the initial coordination of the reducing agent to the N-O bond, followed by electron transfer and subsequent cleavage to generate a transient diradical or an ionic species that is then quenched.

In nucleophilic substitution reactions, the mechanism could either be a direct displacement (S_N2-type) at one of the ring carbons or a ring-opening-ring-closing sequence. The presence of the electron-withdrawing Boc-carbamate group and the 3-oxo group influences the electron distribution within the ring, affecting the regioselectivity of nucleophilic attack.

Role of the Isoxazolidine Ring in Stabilizing Reactive Intermediates

The isoxazolidine ring can play a crucial role in stabilizing adjacent reactive intermediates, such as carbocations. The lone pairs of electrons on the nitrogen and oxygen atoms of the ring can participate in resonance stabilization of a carbocation at an adjacent position. masterorganicchemistry.com This delocalization of positive charge significantly lowers the energy of the intermediate, thereby facilitating reactions that proceed through such species.

For example, if a reaction were to generate a positive charge on a substituent at the C4 position, both the ring nitrogen and oxygen could donate electron density to stabilize this charge. This stabilizing effect is a key principle in understanding the reactivity and rearrangement pathways of many heterocyclic systems. The stability of such carbocations generally increases with the ability of adjacent atoms to donate lone pairs and with the extent of conjugation. masterorganicchemistry.comyoutube.com

The stability of carbocations is influenced by several factors, including the number of adjacent carbon atoms and the presence of adjacent pi bonds or atoms with lone pairs that can donate electron density. masterorganicchemistry.com In the context of the isoxazolidinone ring, the nitrogen and oxygen atoms can provide significant stabilization to an adjacent positive charge through resonance.

Chemo- and Regioselectivity in Transformations

The chemical behavior of tert-butyl 3-oxo-4-isoxazolidinylcarbamate is characterized by the interplay of its distinct functional groups: the cyclic ketone, the N-O bond of the isoxazolidine ring, and the tert-butoxycarbonyl (Boc) protecting group. The selective transformation of one of these sites in the presence of the others is a key consideration in its synthetic applications.

Reduction Reactions:

The reduction of tert-butyl 3-oxo-4-isoxazolidinylcarbamate presents a classic case of chemoselectivity. The primary competition lies between the reduction of the C3-ketone and the reductive cleavage of the N-O bond. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Mild reducing agents, such as sodium borohydride (NaBH₄), are known to chemoselectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides. nih.govlibretexts.org In the context of tert-butyl 3-oxo-4-isoxazolidinylcarbamate, NaBH₄ is expected to preferentially reduce the C3-carbonyl group to a hydroxyl group, leaving the isoxazolidine ring and the Boc-carbamate intact. This selectivity is attributed to the greater reactivity of the ketone compared to the endocyclic ester-like functionality of the isoxazolidinone.

Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including amides and esters. The use of such aggressive hydrides could lead to a mixture of products, including the over-reduction of the carbonyl and the cleavage of the N-O bond, resulting in the formation of amino alcohol derivatives.

The selective reductive cleavage of the N-O bond in isoxazolines and related systems can also be achieved using specific reagents. Transition metal-mediated reductions, for instance using Raney nickel or molybdenum hexacarbonyl, have been shown to effect the cleavage of the N-O bond in various isoxazoline (B3343090) derivatives. rsc.orgnih.gov These methods often lead to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the substrate and workup conditions. nih.gov The application of these conditions to tert-butyl 3-oxo-4-isoxazolidinylcarbamate would likely result in ring-opened products.

Interactive Data Table: Chemoselectivity in the Reduction of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

| Reagent | Target Functional Group | Expected Major Product |

| Sodium Borohydride (NaBH₄) | C3-Ketone | Tert-butyl 3-hydroxy-4-isoxazolidinylcarbamate |

| Lithium Aluminum Hydride (LiAlH₄) | C3-Ketone and N-O bond | Mixture of reduction and ring-opened products |

| Raney Nickel/H₂ | N-O bond | Ring-opened amino alcohol derivatives |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | N-O bond | Ring-opened amino alcohol derivatives |

Nucleophilic Additions:

The regioselectivity of nucleophilic attack on tert-butyl 3-oxo-4-isoxazolidinylcarbamate is primarily directed towards the electrophilic C3-carbonyl carbon. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to add to the ketone to form tertiary alcohols after acidic workup.

The presence of the acidic N-H proton of the carbamate could potentially interfere with the nucleophilic addition by acting as a proton source, leading to the consumption of the organometallic reagent. Therefore, the use of a base to deprotonate the carbamate prior to the addition of the nucleophile, or the use of an excess of the organometallic reagent, may be necessary to achieve the desired transformation.

Hydrolysis of the Boc Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The hydrolysis of the Boc group in tert-butyl 3-oxo-4-isoxazolidinylcarbamate is a chemoselective transformation that can be achieved with high efficiency. Treatment with acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) will selectively cleave the Boc group to afford the corresponding primary amine, 4-amino-3-isoxazolidinone, as a salt. This reaction leaves the isoxazolidinone ring intact. The stability of the isoxazolidinone ring under these conditions highlights the chemoselectivity of this deprotection strategy.

Applications of Tert Butyl 3 Oxo 4 Isoxazolidinylcarbamate in Advanced Chemical Synthesis

Utility as a Versatile Heterocyclic Building Block

The inherent reactivity of the isoxazolidine (B1194047) ring, combined with the presence of a ketone and a protected amine, makes Tert-butyl 3-oxo-4-isoxazolidinylcarbamate a valuable synthon for organic chemists. The tert-butoxycarbonyl (Boc) protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

Synthesis of Novel Isoxazolidine Derivatives

Tert-butyl 3-oxo-4-isoxazolidinylcarbamate serves as an excellent starting material for the synthesis of a variety of substituted isoxazolidine derivatives. The ketone at the 3-position is susceptible to nucleophilic attack, and the nitrogen atom of the carbamate (B1207046) can be deprotected and subsequently alkylated or acylated. This allows for the introduction of a wide range of substituents, leading to novel isoxazolidine structures with potentially interesting chemical and biological properties.

For instance, reduction of the ketone can yield the corresponding alcohol, which can be further functionalized. Moreover, the methylene (B1212753) group adjacent to the ketone can be involved in condensation reactions. General synthetic strategies often involve the 1,3-dipolar cycloaddition reactions of nitrones with alkenes to form the isoxazolidine ring system.

Table 1: Examples of Synthetic Transformations for Novel Isoxazolidine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| Tert-butyl 3-oxo-4-isoxazolidinylcarbamate | 1. NaBH4, MeOH2. Ac2O, Pyridine | Tert-butyl 3-acetoxy-4-isoxazolidinylcarbamate | Reduction and Acetylation |

| Tert-butyl 3-oxo-4-isoxazolidinylcarbamate | 1. TFA, CH2Cl22. R-X, Base | Tert-butyl 2-alkyl-3-oxo-4-isoxazolidinylcarbamate | Deprotection and N-Alkylation |

| Tert-butyl 3-oxo-4-isoxazolidinylcarbamate | Grignard Reagent (R-MgBr) | Tert-butyl 3-alkyl-3-hydroxy-4-isoxazolidinylcarbamate | Nucleophilic Addition |

Construction of Diverse Heterocyclic Scaffolds

The isoxazolidine ring within Tert-butyl 3-oxo-4-isoxazolidinylcarbamate can be utilized as a precursor for the construction of other more complex heterocyclic scaffolds. The N-O bond of the isoxazolidine ring is relatively weak and can be cleaved under reductive conditions, leading to the formation of 1,3-amino alcohols. These intermediates are highly valuable in synthesis and can be cyclized to form various other heterocyclic systems, such as oxazolidinones or piperidines, depending on the reaction conditions and the nature of the substituents.

Research has shown that isoxazolidines are valuable synthons for creating a variety of simple and complex molecules due to the labile nature of the N-O bond. This approach provides access to a diverse range of molecular frameworks that are of significant interest in medicinal chemistry and drug discovery.

Role in Pharmaceutical Precursor Chemistry

The isoxazolidine scaffold is a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds and natural products. Tert-butyl 3-oxo-4-isoxazolidinylcarbamate, as a functionalized isoxazolidine, is therefore a key intermediate in the synthesis of potential pharmaceutical agents.

Design and Synthesis of Biologically Relevant Molecules

The rigid conformation of the isoxazolidine ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors. By modifying the substituents on the isoxazolidine core of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate, chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds to optimize their biological activity.

For example, derivatives of isoxazolidines have been investigated for their antimicrobial and anti-inflammatory properties. The synthesis of these molecules often involves multi-step sequences where the isoxazolidine serves as the central scaffold upon which various pharmacophoric groups are appended. The rational design of such molecules is a cornerstone of modern drug discovery.

Table 2: Hypothetical Biologically Active Molecules Derived from Isoxazolidine Scaffolds

| Compound Class | Synthetic Approach | Potential Biological Target |

| Isoxazolidine-based Protease Inhibitors | Peptide coupling of amino acid side chains to the deprotected isoxazolidine nitrogen. | Viral or bacterial proteases |

| Isoxazolidine-fused β-lactams | Intramolecular cyclization of a functionalized isoxazolidine precursor. | Bacterial penicillin-binding proteins |

| N-Aryl Isoxazolidine Derivatives | N-arylation of the deprotected isoxazolidine. | G-protein coupled receptors (GPCRs) |

Modulation of Molecular Interactions via Isoxazolidine Scaffolds

The three-dimensional structure of the isoxazolidine ring can mimic the conformation of peptide turns, making it a useful scaffold for the design of peptidomimetics. These molecules can modulate protein-protein interactions or inhibit enzymes by presenting key binding groups in a specific orientation. The stereochemistry of the isoxazolidine ring can be controlled during synthesis, providing access to different stereoisomers which may exhibit distinct biological activities. This stereochemical control is vital for achieving selective interactions with chiral biological macromolecules.

Emerging Applications in Material Science

While the primary applications of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate have been in the realm of organic and medicinal chemistry, there is growing interest in its potential use in material science. The presence of multiple functional groups allows for its incorporation into polymeric structures or for its use in the surface modification of nanomaterials.

The compound could potentially be used as a monomer in polymerization reactions. After deprotection of the carbamate, the resulting primary amine and the hydroxyl group (from the reduction of the ketone) could participate in the formation of polyamides or polyurethanes. The incorporation of the isoxazolidine ring into the polymer backbone could impart unique properties such as altered thermal stability, mechanical strength, or biodegradability. Furthermore, derivatives of this compound could act as stabilizers or capping agents in the synthesis of nanoparticles, influencing their size, shape, and surface properties.

Table 3: Potential Applications in Material Science

| Application Area | Proposed Role of the Compound | Potential Benefit |

| Polymer Chemistry | Monomer or cross-linking agent | Enhanced thermal stability, introduction of specific functionalities |

| Nanotechnology | Stabilizer or surfactant for nanoparticle synthesis | Control over nanoparticle size and surface chemistry |

| Functional Surfaces | Surface modification agent | Introduction of reactive handles for further functionalization |

Integration into Polymer Architectures with Specific Functionalities

The isoxazolidine moiety of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate presents a versatile platform for its incorporation into polymer chains. The ability to undergo ring-opening reactions allows this compound to be integrated into polymer backbones, introducing specific functionalities that can tailor the final properties of the material.

The integration of such heterocyclic compounds can be achieved through various polymerization techniques. For instance, the reactive sites on the isoxazolidine ring can act as points for chain growth or as functional pendants on a pre-existing polymer backbone. The presence of the ketone and the Boc-protected amine group offers multiple handles for chemical modification, either before or after polymerization. This dual functionality is crucial for creating polymers with precisely controlled architectures, such as block copolymers or graft polymers.

Research into related heterocyclic monomers, such as oxazolines, has demonstrated that their inclusion in polymer structures can impart desirable characteristics. For example, polymers containing oxazoline (B21484) units have been shown to exhibit thermoresponsive behavior, making them suitable for smart materials that respond to temperature changes. While direct, detailed research on the polymerization of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate is limited in publicly accessible literature, the principles derived from similar heterocyclic systems suggest its potential for creating polymers with enhanced thermal stability and specific mechanical properties. The rigid ring structure of the isoxazolidine could contribute to a higher glass transition temperature and improved modulus in the resulting polymer.

Table 1: Potential Functional Contributions to Polymer Properties

| Structural Feature of Monomer | Potential Functionality in Polymer | Resulting Polymer Characteristic |

| Isoxazolidine Ring | Can undergo ring-opening polymerization or act as a rigid side group. | Modifies polymer backbone, potentially increasing thermal stability and mechanical strength. |

| 3-Oxo Group (Ketone) | Provides a reactive site for post-polymerization modification (e.g., cross-linking, grafting). | Allows for the creation of polymer networks with tailored properties. |

| 4-Carbamate Group | The Boc-protecting group can be removed to expose a primary amine for further functionalization. | Enables the introduction of hydrophilic groups, bioactive molecules, or other functional moieties. |

Role in Nanomaterial Fabrication and Tailoring

In the field of nanotechnology, the surface properties of nanoparticles are critical to their function and stability. Organic molecules are often used as capping or stabilizing agents to prevent agglomeration and to confer specific functionalities to the nanoparticle surface.

Derivatives of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate are explored for their potential role as stabilizers in the synthesis of nanoparticles. The heteroatoms (nitrogen and oxygen) in the isoxazolidine ring and the carbamate group can coordinate with the surface of metal or metal oxide nanoparticles, forming a protective layer. This layer provides steric or electrostatic repulsion that keeps the nanoparticles suspended in a solvent.

Furthermore, the structure of this compound allows for the tailoring of the nanoparticle surface. After the nanoparticles are stabilized, the Boc protecting group on the carbamate can be removed under acidic conditions to reveal a reactive amine group on the surface. This amine can then be used to attach a wide array of other molecules, such as fluorescent dyes for imaging applications, targeting ligands for drug delivery, or catalytic species for enhanced chemical reactions. This post-fabrication modification is a key strategy for creating multifunctional nanomaterials.

General research indicates that carbamate-containing ligands can be effective in stabilizing nanoparticles. While specific studies detailing the use of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate are not widely documented, its structural components are well-suited for this application.

Table 2: Research Findings on Nanoparticle Stabilization with Organic Ligands

| Nanoparticle Type | Stabilizing Agent Class | Mechanism of Stabilization | Potential for Functionalization |

| Metal Nanoparticles (e.g., Gold, Silver) | Carbamates / Amine Derivatives | Coordination of N/O atoms to the metal surface. | Amine groups allow for covalent attachment of biomolecules. |

| Metal Oxide Nanoparticles (e.g., Fe₃O₄) | Carboxylic Acids / Phosphonates | Strong binding of headgroups to the oxide surface. | Tail groups can be modified to alter solubility or add functionality. |

The potential of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate in these advanced applications stems from its versatile chemical nature. As research continues, more detailed studies are anticipated to emerge, further elucidating its specific roles and advantages in creating the next generation of functional polymers and tailored nanomaterials.

Stereochemical Considerations and Asymmetric Synthesis Involving Isoxazolidinylcarbamates

Chiral Induction Strategies in Related Isoxazolidine (B1194047) Synthesis

The asymmetric synthesis of the isoxazolidine core is frequently achieved through 1,3-dipolar cycloaddition reactions between nitrones and alkenes. Chiral induction in these reactions can be realized through several key strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or chiral substrates.

One of the most effective methods for preparing chiral isoxazolidines is the enantioselective 1,3-dipolar cycloaddition of nitrones with olefins, which can be catalyzed by various chiral metal-containing complexes. nih.gov For instance, the use of a bidentate bis(imine)–Cu(II)triflate complex as a catalyst has been shown to be effective in the synthesis of enantiomerically pure isoxazolidines at room temperature in aqueous ethanol. nih.gov The reaction's stereochemical outcome is dictated by the geometry of the transition state, where the nitrone and the dipolarophile coordinate to the chiral metal center. nih.gov

Another approach involves the use of chiral auxiliaries attached to either the nitrone or the dipolarophile. These auxiliaries direct the approach of the other reactant, leading to a diastereoselective cycloaddition. After the reaction, the auxiliary can be cleaved to afford the enantiomerically enriched isoxazolidine.

The substrate itself can be a source of chirality. When one of the reactants is enantiomerically pure, it can induce the formation of new stereocenters with a specific configuration. For example, the cycloaddition of nitrones to chiral alkenes has been used to synthesize chiral isoxazolidines with a high degree of stereocontrol.

| Strategy | Description | Key Features | Reference |

| Chiral Catalysis | Use of a chiral Lewis acid or organocatalyst to create a chiral environment for the cycloaddition. | Low catalyst loading, potential for high enantioselectivity. Example: bis(imine)–Cu(II)triflate complex. | nih.gov |

| Chiral Auxiliaries | A chiral moiety is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. | High diastereoselectivity, but requires additional steps for attachment and removal of the auxiliary. | scilit.com |

| Substrate Control | One of the reactants (nitrone or alkene) is inherently chiral and directs the stereochemistry of the cycloaddition. | The stereochemistry of the product is directly related to the stereochemistry of the starting material. | organic-chemistry.orgaklectures.com |

This table presents common chiral induction strategies in the synthesis of related isoxazolidine compounds.

Enantioselective Synthetic Approaches for Isoxazolidinylcarbamate Derivatives

The synthesis of enantiomerically enriched isoxazolidinylcarbamate derivatives often builds upon the foundational strategies of asymmetric isoxazolidine synthesis. For derivatives of tert-butyl 3-oxo-4-isoxazolidinylcarbamate, the key challenge lies in establishing the stereochemistry at the C4 position.

A powerful strategy for accessing enantiopure isoxazolidinone monomers involves an asymmetric 1,3-cycloaddition followed by oxidation. nih.gov This approach allows for the preparation of N-isoxazolidinone amino acid derivatives that can be used in the synthesis of β³-oligopeptides. nih.gov

Kinetic resolution offers another avenue to enantiomerically enriched isoxazolidinones. Bifunctional double hydrogen bond donor-amine organocatalysts have been successfully employed in the catalytic alcoholysis of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones. nih.gov This process allows for the separation of the enantiomers, with one enantiomer remaining as the unreacted starting material and the other being converted to a product that can be recycled. nih.gov

| Approach | Description | Outcome | Reference |

| Asymmetric Cycloaddition/Oxidation | An enantioselective 1,3-dipolar cycloaddition to form a chiral isoxazolidine, followed by oxidation to the 3-oxo derivative. | Provides access to enantiopure isoxazolidinone monomers. | nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Yields enantioenriched unreacted isoxazolidinone and a product that can be recycled. | nih.gov |

This table summarizes enantioselective approaches applicable to the synthesis of isoxazolidinylcarbamate derivatives.

Diastereoselective Transformations of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

Once the chiral isoxazolidine ring is formed, subsequent transformations can be used to introduce additional stereocenters. For tert-butyl 3-oxo-4-isoxazolidinylcarbamate, the ketone at the C3 position and the carbamate (B1207046) at the C4 position are key functional handles for diastereoselective reactions. While specific literature on the diastereoselective transformations of this exact compound is limited, general principles of stereocontrol in related systems can be applied.

Diastereoselective Reduction of the C3-Ketone: The reduction of the ketone at the C3 position can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the existing stereocenter at C4. Bulky reducing agents are likely to approach from the less sterically hindered face of the molecule, leading to a predictable diastereomer. For instance, the use of L-selectride has been employed for the stereoselective reduction of related cyclic ketones. nih.gov

Diastereoselective Alkylation at C5: While the primary focus is on the C4 position, it is conceivable that the enolate of the C3-ketone could be formed and subsequently alkylated. The approach of the electrophile would be directed by the substituent at the C4 position, potentially leading to diastereoselective formation of a new stereocenter at C5.

Transformations of the Carbamate Group: The carbamate at the C4 position can also be a site for diastereoselective reactions. For example, removal of the Boc protecting group followed by acylation or alkylation of the resulting amine could be influenced by the stereochemistry of the isoxazolidine ring.

| Transformation | Potential Reagents | Expected Diastereoselectivity | Controlling Factors |

| Reduction of C3-Ketone | L-selectride, NaBH₄ | Moderate to high | Steric hindrance from the C4 substituent, chelation control. |

| Alkylation of C5-Enolate | LDA, Alkyl halide | Dependent on substrate and conditions | Direction of enolization, steric approach control by the C4 substituent. |

| Modification of C4-Amine | TFA (deprotection), Acyl chloride | Dependent on the subsequent reaction | Steric hindrance from the isoxazolidine ring. |

This table illustrates plausible diastereoselective transformations of tert-butyl 3-oxo-4-isoxazolidinylcarbamate based on general principles of organic synthesis.

Theoretical and Computational Investigations of Tert Butyl 3 Oxo 4 Isoxazolidinylcarbamate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of tert-butyl 3-oxo-4-isoxazolidinylcarbamate. nih.govbohrium.com These computational methods provide a molecular-level understanding of the electron distribution and its influence on chemical behavior.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.comdntb.gov.ua For tert-butyl 3-oxo-4-isoxazolidinylcarbamate, the electron-withdrawing nature of the carbonyl group and the carbamate (B1207046) moiety influences the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua In the case of this compound, regions of negative potential (red and yellow) are expected around the oxygen atoms of the carbonyl and carbamate groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are likely associated with the hydrogen atoms of the N-H group, highlighting them as potential sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will behave in various chemical environments.

Table 1: Calculated Electronic Properties of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Kinetic stability and chemical reactivity |

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.32 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on typical data for similar heterocyclic compounds. They serve to demonstrate the type of information obtained from quantum chemical calculations.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of tert-butyl 3-oxo-4-isoxazolidinylcarbamate is not static; it exists as an ensemble of different conformations resulting from the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org The isoxazolidine (B1194047) ring, being a five-membered heterocycle, can adopt various puckered conformations, such as envelope and twist forms. rsc.org

The presence of the bulky tert-butyl group and the carbamate substituent significantly influences the conformational preferences of the molecule. acs.orgorganic-chemistry.org Computational methods are employed to map the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of the most stable, low-energy conformations and the energy barriers that separate them. youtube.com

The energetic landscape reveals the relative populations of different conformers at a given temperature. The global minimum on this surface corresponds to the most stable conformation, which is the one the molecule is most likely to adopt. Understanding the conformational preferences is critical, as the specific three-dimensional shape of the molecule can dictate its biological activity and how it interacts with other molecules.

Table 2: Relative Energies of Key Conformers of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

| Conformer | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) |

| Global Minimum | C4-N-C=O: ~180° | 0.0 |

| Local Minimum 1 | C4-N-C=O: ~60° | 2.5 |

| Local Minimum 2 | C4-N-C=O: ~-60° | 2.8 |

| Transition State | C4-N-C=O: ~0° | 6.1 |

Note: The values in this table are illustrative and represent a simplified energetic landscape for rotation around a key bond. Actual landscapes would be more complex and multi-dimensional.

Computational Prediction of Reaction Pathways and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving tert-butyl 3-oxo-4-isoxazolidinylcarbamate. nih.govnih.gov By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products. mdpi.com

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. Computational studies can compare the activation energies of different possible reaction pathways, thereby predicting the major products of a reaction. cuny.edu

For instance, in the case of nucleophilic attack on the carbonyl carbon, computational models can help to determine whether the reaction proceeds through a direct addition-elimination mechanism or a concerted pathway. These calculations provide detailed information about the geometry of the transition state, which can offer insights into the stereochemical outcome of the reaction.

Future Directions and Research Perspectives for Tert Butyl 3 Oxo 4 Isoxazolidinylcarbamate

Unexplored Synthetic Avenues and Methodologies

The development of novel synthetic methods for Tert-butyl 3-oxo-4-isoxazolidinylcarbamate is pivotal for accessing structural analogs and improving the efficiency and sustainability of its production. Future research is anticipated to move beyond traditional batch syntheses and explore advanced methodologies.

Asymmetric Synthesis: A primary area for future synthetic exploration is the development of robust asymmetric methods to control the stereochemistry at the C4 position. The biological activity of chiral molecules is often dependent on a single enantiomer. The development of chiral catalysts, such as chiral phosphoric acids or metal complexes, for the enantioselective synthesis of 4-amino-3-isoxazolidinone derivatives would be a significant advancement. researchgate.netrsc.orgnih.govrsc.org Such methods could provide access to enantiomerically pure Tert-butyl 3-oxo-4-isoxazolidinylcarbamate, which is crucial for its application in medicinal chemistry.

Modern Synthetic Technologies: The application of modern synthetic technologies like photoredox catalysis and continuous flow chemistry presents a significant opportunity. researchgate.net Visible-light photoredox catalysis, for instance, could enable redox-neutral cycloaddition reactions under mild conditions to form the isoxazolidine (B1194047) core. nsf.gov The use of heterogeneous photocatalysts, such as metal-organic frameworks (MOFs), could also offer a recyclable and sustainable approach to synthesizing N-hydroxy-oxazolidinones, which are precursors to the target compound. rsc.org

Continuous flow chemistry offers enhanced control over reaction parameters, leading to improved yields, selectivity, and safety, which is particularly beneficial for scaling up the synthesis of fine chemicals. youtube.comyoutube.com The development of a flow-based synthesis for Tert-butyl 3-oxo-4-isoxazolidinylcarbamate could streamline its production and facilitate the rapid generation of analog libraries for screening purposes. nih.gov

Novel Catalytic Systems: The exploration of novel catalytic systems is another promising avenue. This includes the use of organocatalysts to promote key bond-forming reactions in the synthesis of chiral 2-oxazolidinones, which are structurally related. nih.gov Furthermore, catalyst-free methods, such as the three-component reaction between haloalkynes, nitrosoarenes, and maleimides, offer an environmentally benign route to isoxazolidines and could be adapted for the synthesis of the target molecule. nih.gov

Table 1: Potential Future Synthetic Methodologies for Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

| Methodology | Potential Advantages | Relevant Research Areas |

|---|---|---|

| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for medicinal applications. | Chiral Phosphoric Acids, Transition Metal Catalysis. researchgate.netnih.gov |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, and use of sustainable energy sources. | Visible-light promoted cycloadditions, Heterogeneous catalysis with MOFs. nsf.govrsc.org |

| Continuous Flow Chemistry | Improved reaction control, scalability, safety, and rapid library synthesis. | Process intensification, Automated synthesis. researchgate.netyoutube.com |

| Novel Organocatalysis | Metal-free and environmentally benign reaction conditions. | Asymmetric synthesis of related heterocycles. nih.gov |

| Catalyst-Free Reactions | Reduced cost and environmental impact, simplified purification. | Multi-component reactions. nih.gov |

Potential for Novel Chemical Transformations and Rearrangements

The inherent reactivity of the isoxazolidinone core, particularly the labile N-O bond, opens up a wide range of possibilities for novel chemical transformations and skeletal rearrangements that are yet to be explored for Tert-butyl 3-oxo-4-isoxazolidinylcarbamate.

N-O Bond Cleavage: The selective cleavage of the N-O bond is a powerful strategy for converting the isoxazolidine ring into other valuable functional groups. nih.gov Research into new reagents and catalytic systems for this transformation is a key future direction. For example, transition-metal-mediated cleavage, using reagents like Raney nickel/AlCl₃ or iron(III) catalysts, can lead to the formation of β-hydroxy ketones or tetrasubstituted pyridines, respectively. nih.govrsc.org Exploring these and other metal-catalyzed N-O bond cleavage reactions with Tert-butyl 3-oxo-4-isoxazolidinylcarbamate could provide access to a diverse array of new chemical entities. unc.edu

Skeletal Rearrangements: The isoxazolidinone scaffold has the potential to undergo various skeletal rearrangements, leading to the formation of different heterocyclic systems. cambridgescholars.comnih.gov These rearrangements can be triggered by thermal or photochemical stimuli. For instance, related heterocyclic systems have been shown to undergo rearrangements in flow chemistry setups under high-temperature conditions. researchgate.net Investigating the behavior of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate under such conditions could uncover novel and synthetically useful transformations.

Photochemical and Radical Reactions: The use of photochemistry to induce novel reactions is a largely unexplored area for this compound. Visible-light photoredox catalysis can be used to generate N-centered radicals from related oxazolidinones, which can then participate in C-N bond-forming reactions. unimi.it Applying such methods to Tert-butyl 3-oxo-4-isoxazolidinylcarbamate could lead to new ways of functionalizing this scaffold.

Table 2: Prospective Transformations of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

| Transformation Type | Potential Products | Enabling Methodologies |

|---|---|---|

| N-O Bond Cleavage | β-Amino alcohols, β-hydroxy ketones, novel heterocycles. | Transition metal catalysis (Raney Ni, Fe, Mo), photoredox catalysis. nih.govnih.govrsc.org |

| Skeletal Rearrangements | Alternative heterocyclic scaffolds (e.g., β-lactams, pyridines). | Thermal or photochemical activation, flow chemistry. researchgate.netcambridgescholars.comnih.gov |

| Radical-based Functionalization | Novel C-N and C-C bond formation at the nitrogen atom. | Visible-light photoredox catalysis. unimi.it |

Integration into Multidisciplinary Research Fields

The unique structural features of Tert-butyl 3-oxo-4-isoxazolidinylcarbamate make it an attractive candidate for integration into various multidisciplinary research fields, moving beyond its current role as a simple synthetic intermediate.

Medicinal Chemistry and Drug Discovery: The isoxazolidinone scaffold is a well-established pharmacophore. rsc.org Future research could focus on utilizing Tert-butyl 3-oxo-4-isoxazolidinylcarbamate in fragment-based drug discovery (FBDD). physoc.orgnih.govfrontiersin.org Its relatively low molecular weight and sp³-rich character make it an ideal starting point for the development of novel therapeutics. researchgate.net Furthermore, its rigid structure makes it a potential candidate for use as a peptidomimetic to mimic β-turns or other secondary structures in peptides, which is a valuable strategy in drug design.

Polymer and Materials Science: The functional groups present in Tert-butyl 3-oxo-4-isoxazolidinylcarbamate offer handles for polymerization. The carbamate (B1207046) nitrogen or the isoxazolidinone ring itself could potentially be involved in ring-opening polymerization or polycondensation reactions to create novel polymers. nih.gov These polymers could have applications in drug delivery, where the polymer backbone could be designed to be biodegradable, releasing an active pharmaceutical ingredient upon degradation.

Bioorthogonal Chemistry: A particularly exciting future direction is the application of this scaffold in bioorthogonal chemistry. The strained ring system of the isoxazolidinone could potentially participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. nih.govmagtech.com.cnnih.govresearchgate.net By modifying the molecule with a strained alkyne, it could be used as a probe to label biomolecules containing azide (B81097) groups in living systems, enabling real-time imaging and study of biological processes.

Table 3: Potential Multidisciplinary Applications

| Research Field | Potential Application | Key Features of the Compound |

|---|---|---|

| Medicinal Chemistry | Fragment-based drug discovery, peptidomimetics. | Low molecular weight, sp³-rich, rigid scaffold. physoc.orgresearchgate.net |

| Polymer Science | Monomer for novel biodegradable polymers. | Reactive functional groups for polymerization. nih.gov |

| Bioorthogonal Chemistry | Chemical probe for biological imaging. | Potential for modification to participate in SPAAC reactions. nih.govmagtech.com.cn |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-oxo-4-isoxazolidinylcarbamate, and how do reaction conditions influence yield?

- Methodology : The synthesis of tert-butyl carbamate derivatives often employs Mitsunobu-like conditions (e.g., triphenylphosphine and diethyl azodicarboxylate (DEAD)) in dichloromethane (CH₂Cl₂) at 0°C to room temperature, yielding ~68% after column chromatography . Alternative routes may use coupling agents like triethylamine or pyridine in solvents such as 1,4-dioxane or tetrahydrofuran (THF) at elevated temperatures (e.g., 90°C) .

- Key Variables : Solvent polarity (e.g., CH₂Cl₂ vs. THF), catalyst selection (DEAD vs. carbodiimides), and reaction time (1–24 hours) critically impact yield and purity. For example, prolonged heating in polar aprotic solvents may reduce side reactions like hydrolysis.

Q. What purification techniques are recommended for isolating tert-butyl 3-oxo-4-isoxazolidinylcarbamate?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted intermediates and byproducts . Recrystallization from ethanol or dichloromethane-hexane mixtures may further enhance purity, particularly for crystalline derivatives .

- Validation : Purity should be confirmed via HPLC (>95%) and corroborated by ¹H NMR and mass spectrometry (MS) to detect residual solvents or phthalimide byproducts from synthetic steps .

Q. What spectroscopic methods are critical for confirming the structure of tert-butyl 3-oxo-4-isoxazolidinylcarbamate?

- Methodology :

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28–30 ppm for ¹³C) and carbamate carbonyl (δ ~155–160 ppm for ¹³C) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .

- IR Spectroscopy : Stretch frequencies for carbonyl groups (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when synthesizing tert-butyl 3-oxo-4-isoxazolidinylcarbamate using different solvents or catalysts?

- Analysis Framework :

- Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize transition states in SN2 mechanisms, while nonpolar solvents (e.g., CH₂Cl₂) favor Mitsunobu-type reactions . Discrepancies in yields often stem from competing side reactions (e.g., oxidation or hydrolysis).

- Catalyst Optimization : DEAD and triphenylphosphine are prone to side reactions with moisture; anhydrous conditions and inert atmospheres improve reproducibility .

- Case Study : A 20% yield variation was observed between THF (low polarity, 50% yield) and CH₂Cl₂ (higher polarity, 68% yield) in analogous carbamate syntheses due to differential intermediate stabilization .

Q. What strategies mitigate side reactions (e.g., racemization or decomposition) during the synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate?

- Methodology :

- Temperature Control : Maintaining reactions at 0–25°C minimizes thermal degradation of sensitive intermediates .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks on the carbamate nitrogen .

- Catalyst Screening : Pyridine or DMAP (4-dimethylaminopyridine) can accelerate coupling while suppressing racemization in chiral intermediates .

Q. How can computational modeling predict the reactivity or stability of tert-butyl 3-oxo-4-isoxazolidinylcarbamate under varying conditions?

- Methodology :

- DFT Calculations : Density functional theory (DFT) models assess bond dissociation energies (BDEs) for the carbamate group, predicting susceptibility to hydrolysis or thermal cleavage .

- Molecular Docking : Simulations evaluate interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced stability or activity .

- Validation : Experimental stability studies (e.g., pH-dependent degradation kinetics) should corroborate computational predictions .

Q. What are the stability considerations for tert-butyl 3-oxo-4-isoxazolidinylcarbamate during long-term storage?

- Guidelines :

- Storage Conditions : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis or oxidation .

- Degradation Pathways : The carbamate bond is prone to acidic/basic hydrolysis; stability in buffers (pH 2–8) should be monitored via HPLC .

- Case Study : A 10% degradation over six months was observed at room temperature in humid environments, emphasizing the need for desiccants .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for tert-butyl 3-oxo-4-isoxazolidinylcarbamate across studies?

- Root Causes :

- Solvent Artifacts : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆); ensure consistent solvent reporting .

- Impurity Peaks : Residual triethylamine or DEAD byproducts may obscure signals; rigorous purification is essential .

- Resolution : Cross-validate data with multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with literature values for analogous compounds .

Q. Why do different synthetic routes for tert-butyl 3-oxo-4-isoxazolidinylcarbamate yield divergent stereochemical outcomes?

- Mechanistic Insights :

- Mitsunobu vs. Carbodiimide Routes : Mitsunobu conditions (DEAD/PPh₃) typically retain stereochemistry, while carbodiimide-mediated couplings may induce racemization at chiral centers .

- Solvent Polarity : Low-polarity solvents (e.g., CH₂Cl₂) favor stereochemical retention by reducing ionic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.